N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide
Description
N-[(1,5-Dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide is a synthetic organic compound characterized by a piperidine-4-carboxamide core linked to a 1,5-dimethylpyrrole moiety via a methylene bridge.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H21N3O/c1-10-3-4-12(16(10)2)9-15-13(17)11-5-7-14-8-6-11/h3-4,11,14H,5-9H2,1-2H3,(H,15,17) |
InChI Key |
BHPKPPOCNZJNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrrole with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide serves as a building block for synthesizing complex organic molecules. It is also employed in studying protein-ligand interactions and enzyme kinetics. Furthermore, it is investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects, and is utilized in developing new materials and chemical processes.
Areas of Application:
- Chemistry As a building block in complex organic molecule synthesis.
- Biology For the study of protein-ligand interactions and enzyme kinetics.
- Medicine In investigations of potential therapeutic properties, such as anti-inflammatory and analgesic effects.
- Industry In the development of new materials and chemical processes.
This compound exhibits potential biological activities, particularly in antiviral and antibacterial research.
CCR5 Antagonism:
- Similar compounds have demonstrated significant inhibition of CCR5, a co-receptor used by HIV to enter cells.
- Related piperidine derivatives have shown potent activity against HIV with low EC50 values, indicating strong antiviral properties.
Antibacterial Activity:
- The piperidine framework is known for its antibacterial properties.
- Modifications to pyrrole-based compounds can enhance their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli.
Biological Activity Data
| Compound | Target | Activity | EC50/IC50 (nM) | Reference |
|---|---|---|---|---|
| 5m | CCR5 (HIV) | Inhibition of replication | 1.1 (EC50) | |
| TAK-220 | CCR5 (HIV) | Membrane fusion inhibition | 0.42 (IC50) | |
| Pyrrole Derivative | Bacterial strains | Antibacterial activity | 3.125 (MIC) |
Case Studies
Case Study 1: Antiviral Efficacy
- A study evaluated the antiviral efficacy of various piperidine derivatives against HIV strains.
- The compound exhibited an EC50 value of 1.1 nM against CCR5-utilizing HIV isolates in human peripheral blood mononuclear cells, highlighting its potential as an antiviral agent.
Case Study 2: Antibacterial Properties
- Research on pyrrole-containing compounds indicated that certain derivatives demonstrated MIC values as low as 3.125 µg/mL against Staphylococcus aureus, suggesting that modifications to the piperidine structure could significantly enhance antibacterial activity.
Research Findings
- Modifications in polar groups have enhanced metabolic stability while maintaining high inhibitory activity against viral infections.
- The introduction of specific substituents has led to compounds with improved selectivity indices and potency against both viral and bacterial targets.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: Can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from Hepatitis C Virus (HCV) Inhibitor Research
Three closely related compounds were synthesized via coupling reactions between substituted aryloxazole carboxylic acids and amines (Table 1). These compounds share the piperidine-4-carboxamide backbone but differ in halogen substituents (Br, Cl, F) on the aryloxazole moiety:
Table 1: Comparison of Piperidine-4-Carboxamide Derivatives from HCV Research
| Compound Substituent (Aryloxazole) | Yield (%) | HPLC Purity (%) | Key Features |
|---|---|---|---|
| 2-Bromo-6-methoxyphenyl | 76 | >98 | Highest yield; bromine enhances steric bulk |
| 2-Chloro-6-methoxyphenyl | 66 | >98 | Moderate yield; chlorine balances reactivity |
| 2-Fluoro-6-methoxyphenyl | 58 | >98 | Lowest yield; fluorine increases electronegativity |
Key Observations :
- Halogen Effects : Larger halogens (e.g., bromine) correlate with higher synthetic yields (76%), likely due to improved reaction kinetics or stability .
- Purity : All compounds achieved >98% HPLC purity, indicating robust synthetic protocols.
- Electronic Properties : Fluorine’s electronegativity may reduce reactivity in coupling steps, contributing to lower yields (58%) .
Piperidine-4-Carboxamides as SARS-CoV-2 Inhibitors
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Structural Differences :
Key Contrasts with the Target Compound
N-[(1,5-Dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide differs from the above analogs in its 1,5-dimethylpyrrole substituent. This group provides:
- Hydrogen-Bonding Potential: The pyrrole NH (unsubstituted position) can act as a hydrogen-bond donor, unlike halogenated aryloxazoles or naphthalene derivatives.
- Steric Profile : The dimethyl groups on the pyrrole may hinder rotational freedom, affecting conformational stability .
- Synthetic Considerations : Pyrrole-containing intermediates may require specialized protection/deprotection strategies compared to halogenated aryloxazoles.
Table 2: Comparative Overview of Piperidine-4-Carboxamide Derivatives
*NR: Not reported in available evidence.
Biological Activity
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- Molecular Formula : C13H21N3O
- Molecular Weight : 235.33 g/mol
- CAS Number : Not specified in the sources but can be referenced for further research.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- CCR5 Antagonism : Similar compounds have shown significant inhibition of CCR5, a co-receptor used by HIV to enter cells. For instance, related piperidine derivatives have demonstrated potent activity against HIV with low EC50 values, indicating strong antiviral properties .
- Antibacterial Activity : The piperidine framework is known for its antibacterial properties. Studies on pyrrole-based compounds reveal that modifications can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various piperidine derivatives against HIV strains. The compound exhibited an EC50 value of 1.1 nM against CCR5-utilizing HIV isolates in human peripheral blood mononuclear cells, highlighting its potential as an antiviral agent .
Case Study 2: Antibacterial Properties
Research on pyrrole-containing compounds indicated that certain derivatives demonstrated MIC values as low as 3.125 µg/mL against Staphylococcus aureus, suggesting that modifications to the piperidine structure could enhance antibacterial activity significantly .
Research Findings
Recent studies have focused on optimizing the structure of piperidine derivatives to improve their pharmacological profiles:
- Metabolic Stability : Modifications in polar groups have been shown to enhance metabolic stability while maintaining high inhibitory activity against viral infections .
- Selectivity and Potency : The introduction of specific substituents has led to compounds with improved selectivity indices and potency against both viral and bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
